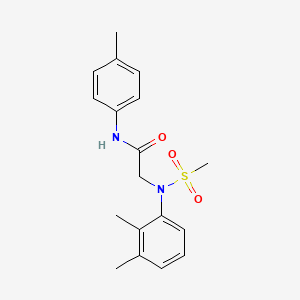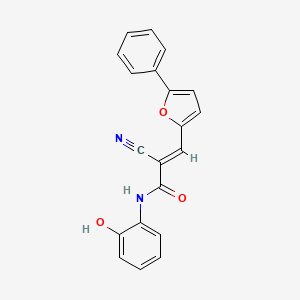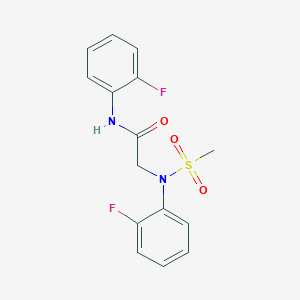![molecular formula C13H16N4O B5568906 3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol](/img/structure/B5568906.png)
3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol, also known as MPI-0479605, is a small molecule inhibitor that targets the DNA damage response pathway. It has been shown to have potential therapeutic applications in cancer treatment, as well as in the prevention of neurodegenerative diseases.
Scientific Research Applications
Chemical Synthesis and Catalysis
Hybrid Catalysts for Synthesis : Research on pyranopyrimidine scaffolds, related to the structural motif of the compound , highlights the importance of hybrid catalysts in synthesizing medicinally relevant structures. Hybrid catalysts, including organocatalysts and metal catalysts, facilitate the development of complex organic compounds with potential pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Propargylic Alcohols in Organic Synthesis : Propargylic alcohols offer versatile building blocks for synthesizing heterocycles like pyridines, quinolines, and isoquinolines, which are significant in medicinal chemistry. Such processes underscore the potential utility of compounds like 3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol in generating biologically active molecules (Mishra, Nair, & Baire, 2022).
Environmental and Biological Applications
Neurodegenerative Disease Research : Compounds affecting neurotransmitter actions, akin to the general function of pyridinyl and pyrimidinyl derivatives, are studied for their potential to trigger or mitigate neurodegenerative processes. This research is critical in understanding diseases like Alzheimer's and Parkinson's (Olney et al., 2000).
Antimicrobial and Anticorrosive Applications : Quinoline derivatives, closely related to the pyridinyl and pyrimidinyl groups, are recognized for their anticorrosive properties. These applications are essential in industrial settings to protect metals from corrosion, suggesting potential for related compounds in similar applications (Verma, Quraishi, & Ebenso, 2020).
Drug Development and Pharmacology
- Drug Synthesis and Development : The structural complexity of "3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol" suggests its utility in synthesizing novel drugs. Similar structures have been explored for their pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The study of such compounds is essential for developing new therapeutic agents (Gondkar, Deshmukh, & Chaudhari, 2013).
properties
IUPAC Name |
3-[methyl-(4-pyridin-3-ylpyrimidin-2-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-17(8-3-9-18)13-15-7-5-12(16-13)11-4-2-6-14-10-11/h2,4-7,10,18H,3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDOUCDRQBWQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)C1=NC=CC(=N1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-4-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5568838.png)
![N-benzyl-4-methyl-N-(2-{[2-(2-thienylmethylene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B5568845.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-3,3-diphenylpiperidine](/img/structure/B5568857.png)
![2-(5-acetyl-3-thienyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5568860.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)
![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)



![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)
![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5568929.png)